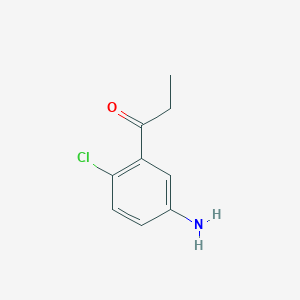

2-Chloro-5-aminopropiophenone

Description

Position of 2-Chloro-5-aminopropiophenone within Contemporary Organic Chemistry

This compound is classified as an alkyl-phenyl ketone and a substituted aniline (B41778). hmdb.ca Its synthesis and reactions are rooted in fundamental principles of organic chemistry. The preparation of its core structure typically involves a Friedel-Crafts acylation, a classic method developed in 1877 for attaching substituents to an aromatic ring. sigmaaldrich.com In this reaction, an acyl group is introduced to an aromatic ring via electrophilic aromatic substitution, commonly using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

A documented synthesis route for this compound begins with a precursor, 2-chloropropiophenone. googleapis.com This precursor undergoes nitration using fuming nitric acid to introduce a nitro group, yielding 2-chloro-5-nitropropiophenone. googleapis.com This step is a characteristic electrophilic aromatic substitution. The nitro-substituted intermediate is then reduced to the target amine, this compound, using a reducing agent such as stannous chloride (SnCl₂) in hydrochloric acid. googleapis.com

This compound's significance lies in its role as a chemical building block or intermediate. The presence of three distinct functional points—the reactive ketone, the primary amine, and the aryl chloride—allows for a variety of subsequent chemical modifications. The amino group can be diazotized to introduce other functionalities, while the ketone offers a site for reductions, condensations, or other carbonyl chemistry. Such multi-functional intermediates are valuable in constructing more complex molecules. For instance, related 2-aminobenzophenone (B122507) derivatives are key intermediates in the synthesis of benzodiazepines and have been investigated for anticancer activity. tandfonline.com The specific arrangement of substituents in this compound makes it a unique starting material for targeted synthesis endeavors.

Table 1: Chemical Properties and Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 1-(5-amino-2-chlorophenyl)propan-1-one | - |

| CAS Number | 4824-70-8 | alfa-chemistry.com |

| Molecular Formula | C₉H₁₀ClNO | googleapis.com |

| Appearance | Yellow Oil | googleapis.com |

| Boiling Point | 143-146 °C at 0.5 mm Hg | googleapis.com |

Historical Perspectives on Related Aminopropiophenone Chemistry

While specific historical records for this compound are sparse, the broader class of aminopropiophenones has been documented for over a century. The most well-known isomer, 4'-aminopropiophenone (B373789) (PAPP), was first synthesized in the early 20th century. nih.gov It gained significant attention much later for its biological activity. PAPP appears in literature as a yellow, crystalline solid. nih.gov

Research into PAPP intensified in the latter half of the 20th century, particularly for its toxicological properties. This research established its mechanism of action and potential applications, which are distinct from the role of this compound as a synthetic intermediate. The study of various isomers, such as 3'-aminoacetophenone, has highlighted how the position of the amino group on the phenyl ring significantly influences the compound's physical and biological properties due to differing electronic and steric effects. The history of these related compounds underscores the chemical diversity within the aminopropiophenone family and provides a context for understanding the potential utility of less-common isomers like the 2-chloro-5-amino variant.

Overview of Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape does not show extensive, direct investigation into this compound itself. Its primary role appears to be that of a specialized intermediate, available from some chemical suppliers for use in targeted synthesis. alfa-chemistry.com

However, a significant trend in medicinal and materials chemistry is the use of substituted aromatic ketones as scaffolds for developing new functional molecules. Propiophenone (B1677668) derivatives are central to numerous biologically active compounds. A prominent example is Bupropion, which is chemically 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one and is used as a pharmaceutical. fishersci.ca Furthermore, research into aminobenzophenone derivatives has demonstrated their potential as anticancer agents. tandfonline.com The emerging trend is the strategic design of novel structures by altering the substitution patterns on these basic scaffolds to fine-tune their properties. Therefore, this compound represents an available, yet largely untapped, building block for creating new chemical entities that could be explored for various applications, following the path of its more famous chemical relatives.

Rationale for Comprehensive Investigation of this compound

The primary rationale for a comprehensive investigation of this compound stems from its status as a unique chemical intermediate. Its value is confirmed by its synthesis being detailed in a US patent, where it serves as a precursor for further chemical transformations. googleapis.com The molecule's distinct trifunctional nature—a ketone, a primary amine, and a chlorine substituent—offers chemists multiple handles for synthetic manipulation.

The specific ortho-chloro, meta-amino substitution pattern provides a different steric and electronic environment compared to more commonly studied isomers like 4'-aminopropiophenone. nih.gov These differences can lead to novel derivatives with unique three-dimensional shapes and chemical properties, which could be advantageous in fields like drug discovery or materials science. Exploring the reactivity and potential applications of this compound could therefore expand the toolbox of synthetic chemists and potentially lead to the discovery of new compounds with valuable biological or material properties.

Table 2: Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 58.86 | 59.10 |

| Hydrogen (H) | 5.49 | 5.58 |

| Nitrogen (N) | 7.63 | 7.54 |

Source: Data from U.S. Patent 3,255,241 googleapis.com

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-(5-amino-2-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 |

InChI Key |

CURXRZMBYJPVNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 5 Aminopropiophenone and Analogues

Traditional Synthetic Pathways to 2-Chloro-5-aminopropiophenone

Traditional syntheses of this compound typically involve multi-step sequences that focus on the piecemeal construction of the molecule. These methods often rely on classical aromatic chemistry reactions.

Multi-Step Approaches to the Propiophenone (B1677668) Core

The formation of the propiophenone core is a critical step in the synthesis. A common and well-established method for this transformation is the Friedel-Crafts acylation. pearson.comalfa-chemistry.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

A plausible synthetic route to a propiophenone core suitable for later functionalization could begin with a substituted benzene (B151609) derivative. For instance, starting with an aniline (B41778) or a chlorobenzene (B131634) derivative, a propanoyl group can be introduced using propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The choice of starting material and the reaction conditions are crucial for achieving the desired regioselectivity.

The general reaction for Friedel-Crafts acylation to form a propiophenone is as follows:

Challenges in Friedel-Crafts acylation include the potential for polysubstitution and the need for stoichiometric amounts of the catalyst, which can generate significant waste. The orientation of the incoming acyl group is directed by the existing substituents on the aromatic ring.

Table 1: Key Reactions in Propiophenone Core Synthesis

| Reaction | Reagents | Catalyst | Key Features |

| Friedel-Crafts Acylation | Benzene derivative, Propanoyl chloride/anhydride | AlCl₃, FeCl₃, etc. | Forms the C-C bond for the ketone. |

Strategies for Chloro and Amino Group Installation

The introduction of the chloro and amino groups onto the propiophenone core requires careful consideration of the directing effects of the substituents. The order of these installation steps is critical to ensure the correct 2-chloro-5-amino substitution pattern.

Chlorination: Electrophilic aromatic substitution is the standard method for introducing a chlorine atom onto an aromatic ring. Reagents such as chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) can be used, often in the presence of a Lewis acid catalyst. The propiophenone group is a meta-director, while an amino group is a strong ortho-, para-director. Therefore, the timing of chlorination is a key synthetic consideration. For instance, chlorination of a precursor with an activating group already in place can direct the chlorine to the desired position.

Amination: The amino group is typically introduced via the reduction of a nitro group. Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to an amine using various reducing agents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation. A new and more environmentally friendly method for creating anilines at room temperature and pressure using a redox mediator has also been demonstrated. specchemonline.com

A potential synthetic sequence could involve:

Nitration of a suitable propiophenone precursor.

Chlorination, with the nitro group directing the incoming chlorine.

Reduction of the nitro group to an amine.

Alternatively, starting with a chloroaniline and performing a Friedel-Crafts acylation could be another route, although the presence of the deactivating chloro group and the activating but potentially reactive amino group would need to be carefully managed, possibly through protection of the amine.

Advanced and Sustainable Synthesis Techniques for this compound

Modern synthetic chemistry aims to develop more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of complex molecules like this compound.

Catalytic Reaction Development for Efficient Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and improving efficiency. In the context of this compound synthesis, catalytic approaches can be applied to several key steps.

Catalytic Amination: The direct amination of aryl chlorides is a powerful tool. Copper-catalyzed amination reactions, for instance, can be used to form C-N bonds. A study demonstrated the effectiveness of 2-aminopyridine (B139424) 1-oxides as ligands for the copper-catalyzed amination of aryl chlorides with aliphatic amines. organic-chemistry.orgbohrium.com This could provide a more direct route to the amino functionality compared to the traditional nitration-reduction sequence. A copper(II)-catalyzed system has also been described for the amination of aryl chlorides in aqueous ammonia. nih.gov

Catalytic Chlorination: Biocatalysis offers a green alternative for chlorination. A vanadium-dependent chloroperoxidase has been shown to be an effective biocatalyst for the selective chlorination of amines to produce chloramines and chlorimines. chemrxiv.org Such enzymatic approaches can offer high selectivity under mild conditions.

Table 2: Advanced Catalytic Methods

| Reaction Type | Catalyst System | Substrates | Advantages |

| Copper-Catalyzed Amination | CuI / 2-aminopyridine 1-oxide | Aryl chlorides, Aliphatic amines | Direct C-N bond formation, avoids nitration/reduction. organic-chemistry.orgbohrium.com |

| Biocatalytic Chlorination | Vanadium-dependent chloroperoxidase | Amines | High selectivity, mild reaction conditions. chemrxiv.org |

Continuous Flow and Microreactor Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, better heat and mass transfer, and the potential for automation. mdpi.comspringernature.com The synthesis of active pharmaceutical ingredients and their intermediates is an area where flow chemistry has shown significant promise. mdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several aspects of the synthesis of this compound can be improved through the application of these principles.

Atom Economy: Traditional multi-step syntheses often have low atom economy due to the use of stoichiometric reagents and protecting groups. Catalytic methods and reactions that proceed with high selectivity and yield can significantly improve atom economy.

Use of Safer Solvents and Reagents: The development of syntheses that utilize greener solvents, such as water or ionic liquids, is a key goal of green chemistry. For example, a green synthesis of primary aniline-based indolylmethanes has been developed using a Brønsted acidic ionic liquid in an aqueous medium. nih.gov Efforts to replace hazardous reagents, such as using redox mediators for aniline synthesis instead of heavy metal catalysts, contribute to a greener process. specchemonline.com

Energy Efficiency: The use of microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional heating methods.

By incorporating these advanced and sustainable techniques, the synthesis of this compound and its analogues can be made more efficient, safer, and more environmentally benign.

Asymmetric Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of chiral α-amino ketones is of significant interest in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. ddugu.ac.in Although no direct asymmetric synthesis for this compound has been reported, several established strategies for asymmetric synthesis could be applied to produce its chiral derivatives.

These methods focus on creating a stereocenter at the carbon alpha to the carbonyl group. Key approaches include the use of chiral auxiliaries, chiral catalysts, or the resolution of a racemic mixture. ddugu.ac.in

Potential Asymmetric Strategies:

Catalytic Asymmetric Amination: A prochiral propiophenone derivative could undergo direct α-amination using a chiral catalyst. For instance, transition-metal catalysts complexed with chiral ligands can facilitate the enantioselective addition of an amine source to the α-position of the ketone.

Asymmetric Reduction: A precursor molecule, such as an α-azido or α-oximino propiophenone derivative, could be reduced to the corresponding amine using a chiral reducing agent or a catalyst. This approach transfers chirality during the reduction step to yield an enantiomerically enriched product.

Nucleophilic Substitution with a Chiral Amine: A common strategy, analogous to the synthesis of bupropion, involves the α-halogenation of the propiophenone core, followed by nucleophilic substitution with a chiral amine or an amine in the presence of a chiral phase-transfer catalyst. rsc.orgnih.gov The use of a chiral amine directly incorporates a stereocenter into the molecule.

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the propiophenone precursor to direct the stereoselective introduction of the amino group, after which the auxiliary is cleaved. iupac.org

The table below outlines these hypothetical strategies for the asymmetric synthesis of chiral derivatives of this compound.

| Strategy | Description | Potential Chiral Source | Key Challenge |

|---|---|---|---|

| Catalytic Asymmetric Amination | Direct introduction of an amino group to the α-position of a 2-chloro-5-substituted propiophenone. | Chiral metal-ligand complex (e.g., based on Rhodium, Palladium, or Copper). | Development of a catalyst system effective for this specific substrate. |

| Asymmetric Reduction of Precursor | Reduction of an α-azido, α-nitro, or α-imino propiophenone derivative to the corresponding amine. | Chiral boranes, chiral hydrogenation catalysts (e.g., Rh-DIPAMP). | Synthesis of the prochiral precursor and achieving high enantioselectivity in the reduction step. |

| Nucleophilic Substitution | Reaction of an α-halo-2-chloro-5-aminopropiophenone with a chiral amine. | Enantiomerically pure amine (e.g., (R)- or (S)-α-methylbenzylamine). sigmaaldrich.com | Availability of the chiral amine and potential for side reactions. |

| Chiral Auxiliary Approach | Temporary attachment of a chiral group to guide the stereoselective amination reaction. | Evans auxiliaries, SAMP/RAMP hydrazones. | Multiple steps are required (attachment and removal of the auxiliary), potentially lowering overall yield. |

Process Optimization and Scalability Considerations in this compound Production

The industrial production of any chemical compound requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. For a hypothetical large-scale synthesis of this compound, optimization would focus on key reaction steps, such as the formation of the propiophenone core and the subsequent amination.

A plausible industrial synthesis would likely begin with a Friedel-Crafts acylation reaction. wikipedia.orgsigmaaldrich.com For instance, reacting 1-chloro-4-nitrobenzene (B41953) with propionyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) would form 2-chloro-5-nitropropiophenone. masterorganicchemistry.com This intermediate would then be reduced to the target amine.

Optimization of Key Steps:

Friedel-Crafts Acylation: This step is often exothermic and requires careful control. Optimization parameters include the choice of catalyst (traditional AlCl₃ vs. solid acid catalysts like zeolites for easier separation and recycling), solvent, reaction temperature, and molar ratios of reactants to minimize side reactions and polysubstitution. researchgate.netmdpi.com

Reduction of the Nitro Group: The conversion of the nitro-intermediate to the final amino product can be achieved through various reduction methods, such as catalytic hydrogenation. Optimization would involve selecting the appropriate catalyst (e.g., Palladium on carbon), hydrogen pressure, temperature, and solvent to achieve a high yield and purity while ensuring safety, especially when handling hydrogen gas at scale.

Scalability and Green Chemistry:

Transitioning from laboratory-scale synthesis to industrial production introduces several challenges.

Heat Management: Exothermic reactions like Friedel-Crafts acylation require efficient heat dissipation in large reactors to prevent runaway reactions.

Reagent Handling: The use of corrosive and hazardous materials such as AlCl₃ and bromine (if α-bromination is used for amination) necessitates specialized equipment and handling protocols. rsc.org

Waste Management: Traditional syntheses can generate significant waste, such as acidic quenching solutions from Friedel-Crafts reactions. acs.org Process optimization aims to minimize this waste.

Flow Chemistry: Modern approaches, such as continuous flow chemistry, offer significant advantages for scalability and safety. rsc.orgrsc.org As demonstrated in the synthesis of bupropion, flow processes can improve heat transfer, reduce reaction times, minimize the use of hazardous solvents, and allow for a more controlled and safer production environment. researchgate.net Adopting greener solvents (e.g., replacing N-methylpyrrolidinone or dichloromethane (B109758) with safer alternatives) and workup procedures can significantly improve the process's environmental footprint. acs.org

The tables below summarize key optimization parameters for the hypothetical production of this compound.

| Parameter | Traditional Approach | Optimized/Green Approach | Benefit of Optimization |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amounts of a milder Lewis acid or solid acid catalyst (e.g., zeolites). | Reduced waste, easier catalyst separation, potential for catalyst recycling. |

| Solvent | Dichloromethane (DCM), Nitrobenzene | Higher-boiling point solvents for better temperature control or solvent-free conditions. | Improved safety, reduced environmental impact. |

| Workup | Aqueous acid quench | Direct crystallization or alternative purification methods. | Minimization of aqueous waste streams. |

| Parameter | Traditional Approach | Optimized/Green Approach | Benefit of Optimization |

|---|---|---|---|

| Reaction Type | Batch hydrogenation | Continuous flow hydrogenation. | Enhanced safety in handling H₂, improved heat and mass transfer, higher throughput. |

| Catalyst | Standard Pd/C | Highly active or recyclable catalysts. | Lower catalyst loading, reduced cost. |

| Solvent | Methanol, Ethanol | Greener solvents like 2-MeTHF or water if feasible. | Reduced environmental impact. |

Chemical Reactivity and Derivatization of 2 Chloro 5 Aminopropiophenone

Reactions Involving the Aromatic Amino Functionality of 2-Chloro-5-aminopropiophenone

The primary aromatic amino group (-NH₂) is a versatile functional handle, serving as a potent ortho-, para-director and an activating group in electrophilic aromatic substitution. It also acts as a nucleophile, enabling a wide range of derivatization reactions.

The nucleophilic nitrogen atom of the amino group in this compound readily reacts with acylating and sulfonylating agents.

Acylation: This reaction typically involves treating the amine with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an amide. This transformation is often used to protect the amino group or to introduce new structural motifs. The resulting amide is significantly less basic and less activating towards the aromatic ring than the original amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. Sulfonamides are important structural motifs in medicinal chemistry. nih.gov The reaction of aromatic amines with sulfuric acid can also lead to sulfonated products. google.com General methods for the aminosulfonylation of aromatic amines involve reactions with sulfur dioxide and hydrazines to produce aryl N-aminosulfonamides. rsc.org

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Acylation | N-(3-Chloro-5-propionylphenyl)acetamide |

| Acetic Anhydride ((CH₃CO)₂O) | Acylation | N-(3-Chloro-5-propionylphenyl)acetamide |

| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | N-(3-Chloro-5-propionylphenyl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl Chloride (BsCl) | Sulfonylation | N-(3-Chloro-5-propionylphenyl)benzenesulfonamide |

Introducing alkyl groups onto the amino nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation of primary aromatic amines with alkyl halides can be challenging to control, often resulting in overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

Reductive Amination: A more effective method for controlled N-alkylation is reductive amination. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. masterorganicchemistry.comwikipedia.org The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the reactant. masterorganicchemistry.comchemistrysteps.com This method is highly versatile for preparing secondary and tertiary amines. organic-chemistry.orgfrontiersin.org

| Carbonyl Compound | Reducing Agent | Expected Product |

|---|---|---|

| Acetone | NaBH₃CN | 2-Chloro-5-(isopropylamino)propiophenone |

| Benzaldehyde | NaBH(OAc)₃ | 5-(Benzylamino)-2-chloropropiophenone |

| Cyclohexanone | NaBH₃CN | 2-Chloro-5-(cyclohexylamino)propiophenone |

The primary aromatic amino group can be converted into a highly versatile diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). libretexts.org

The resulting arenediazonium salt (Ar-N₂⁺) is a valuable synthetic intermediate because the diazonio group is an excellent leaving group (N₂ gas). libretexts.org It can be replaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed replacement of the diazonio group with halides (Cl⁻, Br⁻) or cyanide (CN⁻). libretexts.orglumenlearning.com Other transformations include reaction with potassium iodide to yield aryl iodides and heating in water to produce phenols. libretexts.org These reactions provide synthetic routes that are often not achievable through direct electrophilic aromatic substitution. lumenlearning.comnih.gov

| Reagent(s) | Reaction Name | Expected Product |

|---|---|---|

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | Sandmeyer Reaction | 2,5-Dichloropropiophenone |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | Sandmeyer Reaction | 5-Bromo-2-chloropropiophenone |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | Sandmeyer Reaction | 3-Chloro-5-propionylbenzonitrile |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. KI | Diazonium Salt Substitution | 2-Chloro-5-iodopropiophenone |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Δ | Diazonium Salt Hydrolysis | 2-Chloro-5-hydroxypropiophenone |

Primary amines condense with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. unizin.orglibretexts.org The reaction is typically carried out at a weakly acidic pH (around 4-5) to facilitate both the nucleophilic attack of the amine and the dehydration step. lumenlearning.comunizin.org The formation of an imine from this compound introduces a C=N bond that can be a site for further reactions, such as reduction to a secondary amine (as in reductive amination) or hydrolysis back to the starting materials.

| Carbonyl Compound | Catalyst | Expected Product (Imine) |

|---|---|---|

| Benzaldehyde | Acetic Acid | (E)-1-(5-((Benzylidene)amino)-2-chlorophenyl)propan-1-one |

| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | (E)-1-(2-Chloro-5-(((4-methoxyphenyl)methylene)amino)phenyl)propan-1-one |

| Acetophenone | Acetic Acid | (E)-1-(2-Chloro-5-((1-phenylethylidene)amino)phenyl)propan-1-one |

Transformations at the Chlorinated Aromatic Ring of this compound

The chlorine atom on the aromatic ring is a potential site for nucleophilic substitution, although such reactions on aryl halides are generally less facile than on alkyl halides.

Nucleophilic aromatic substitution (SNAr) can occur on aryl halides that are "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In this compound, the propiophenone (B1677668) group (-COCH₂CH₃) is a moderately strong electron-withdrawing group. Crucially, it is located at the C1 position, which is ortho to the chlorine atom at C2. This ortho positioning activates the C-Cl bond towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a strong nucleophile (e.g., an alkoxide, amine, or thiol) attacks the carbon bearing the chlorine, forming the resonance-stabilized Meisenheimer complex. Subsequently, the chloride ion is expelled, and the aromaticity of the ring is restored. libretexts.orgyoutube.com The presence of the amino group at the para position relative to the site of attack may have a complex electronic influence but the dominant activating effect is from the ortho ketone.

| Nucleophile | Conditions | Expected Product |

|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol, Heat | 5-Amino-2-methoxypropiophenone |

| Ammonia (NH₃) | High Pressure, Heat | 2,5-Diaminopropiophenone |

| Piperidine | Heat | 5-Amino-2-(piperidin-1-yl)propiophenone |

| Sodium Thiophenoxide (NaSPh) | DMF, Heat | 5-Amino-2-(phenylthio)propiophenone |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Acetyl Chloride |

| Acetic Anhydride |

| N-(3-Chloro-5-propionylphenyl)acetamide |

| p-Toluenesulfonyl Chloride |

| N-(3-Chloro-5-propionylphenyl)-4-methylbenzenesulfonamide |

| Benzenesulfonyl Chloride |

| N-(3-Chloro-5-propionylphenyl)benzenesulfonamide |

| Acetone |

| Sodium Cyanoborohydride |

| 2-Chloro-5-(isopropylamino)propiophenone |

| Benzaldehyde |

| Sodium Triacetoxyborohydride |

| 5-(Benzylamino)-2-chloropropiophenone |

| Cyclohexanone |

| 2-Chloro-5-(cyclohexylamino)propiophenone |

| Sodium Nitrite |

| Copper(I) Chloride |

| 2,5-Dichloropropiophenone |

| Copper(I) Bromide |

| 5-Bromo-2-chloropropiophenone |

| Copper(I) Cyanide |

| 3-Chloro-5-propionylbenzonitrile |

| Potassium Iodide |

| 2-Chloro-5-iodopropiophenone |

| 2-Chloro-5-hydroxypropiophenone |

| (E)-1-(5-((Benzylidene)amino)-2-chlorophenyl)propan-1-one |

| 4-Methoxybenzaldehyde |

| (E)-1-(2-Chloro-5-(((4-methoxyphenyl)methylene)amino)phenyl)propan-1-one |

| Acetophenone |

| (E)-1-(2-Chloro-5-((1-phenylethylidene)amino)phenyl)propan-1-one |

| Sodium Methoxide |

| 5-Amino-2-methoxypropiophenone |

| Ammonia |

| 2,5-Diaminopropiophenone |

| Piperidine |

| 5-Amino-2-(piperidin-1-yl)propiophenone |

| Sodium Thiophenoxide |

| 5-Amino-2-(phenylthio)propiophenone |

Reactions Pertaining to the Propiophenone Carbonyl and Alpha-Carbon Centers

The propiophenone moiety offers two primary sites for chemical modification: the carbonyl group and the adjacent alpha-carbon.

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). organic-chemistry.org The resulting 1-(2-chloro-5-aminophenyl)propan-1-ol can then be subjected to oxidation reactions. Oxidation of this secondary alcohol would regenerate the ketone, or under harsher conditions could potentially lead to cleavage of the carbon-carbon bond. organic-chemistry.org A variety of oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions, can be employed for the conversion of the secondary alcohol back to the ketone. organic-chemistry.orgorganic-chemistry.org

Table 2: Common Reagents for Carbonyl Reductions and Oxidations

| Transformation | Reagent | Product |

|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH4) | Secondary Alcohol |

| Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | Ketone |

| Alcohol Oxidation | Chromium Trioxide (CrO3) | Ketone |

The alpha-carbon of the propiophenone moiety is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. beilstein-journals.orgencyclopedia.pub This enolate is a powerful nucleophile and can react with a variety of electrophiles, allowing for the introduction of functional groups at the alpha-position. For instance, the enolate can be alkylated with alkyl halides to introduce new carbon-carbon bonds. encyclopedia.pub

Multi-Component Reactions Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound make it a potential building block for various MCRs.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone. nih.govwikipedia.orgillinois.edu While this compound itself is not a direct component, its derivatives could potentially participate. For example, a chalcone (B49325) derived from this compound could act as the Michael acceptor.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. beilstein-journals.orgencyclopedia.pubmdpi.comescholarship.org The amino group of this compound could serve as the amine component in an Ugi reaction, leading to the formation of complex α-acylamino amides. beilstein-journals.org

Passerini Reaction: The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. taylorandfrancis.commdpi.com While this compound does not directly fit the typical reactant profile, its derivatives could potentially be employed in related transformations.

Applications of 2 Chloro 5 Aminopropiophenone and Its Chemical Derivatives in Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of strategically positioned functional groups—an amino group and a ketone with an adjacent reactive chloro-substituent—renders 2-Chloro-5-aminopropiophenone an ideal building block for the assembly of diverse nitrogen-containing heterocyclic rings. These scaffolds are foundational to many areas of medicinal and materials chemistry.

Quinolines are a prominent class of nitrogen-containing heterocycles that form the core of many pharmacologically active compounds. The Friedländer synthesis is a classic and powerful method for constructing the quinoline (B57606) ring system, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.orgorganicreactions.org this compound, as a 2-aminoaryl ketone analogue, is well-suited for this reaction. The amino group and the ketone of the propiophenone (B1677668) moiety can undergo an acid- or base-catalyzed cyclocondensation with another carbonyl compound to yield a polysubstituted quinoline. nih.govtubitak.gov.tr This methodology allows for the creation of quinoline derivatives with specific substitution patterns dictated by the choice of reactants.

The indole (B1671886) scaffold, another critical heterocyclic motif in drug discovery, can also be accessed from precursors derived from this compound. While not a direct cyclization, the aromatic amine can be chemically transformed into a hydrazine (B178648) derivative. This subsequent intermediate can then participate in the Fischer indole synthesis, a cornerstone reaction in organic chemistry, to produce complex indole structures.

| Reactant A | Reactant B (Compound with α-methylene group) | Resulting Scaffold | Key Reaction |

|---|---|---|---|

| This compound | Ketone or Aldehyde (e.g., Cyclohexanone) | Substituted Chloro-quinoline | Cyclocondensation |

The pyridine (B92270) ring is a fundamental component of numerous pharmaceuticals and agrochemicals. nih.govresearchgate.net The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs a dihydropyridine (B1217469) ring, which can be subsequently oxidized to the aromatic pyridine. wikipedia.orgchemtube3d.com While the traditional Hantzsch reaction involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia, variations allow for the incorporation of other carbonyl compounds. organic-chemistry.orgbeilstein-journals.org The propiophenone moiety of this compound can act as a key carbonyl component in Hantzsch-type reactions, enabling the synthesis of highly substituted pyridine derivatives. youtube.com

Pyrimidine (B1678525) scaffolds, which are central to the structure of nucleobases, can also be synthesized using this compound as a starting point. General pyrimidine syntheses often involve the condensation of a compound containing an amidine functional group with a 1,3-dicarbonyl compound. organic-chemistry.orgwjarr.com The propiophenone structure can be chemically modified to create the necessary 1,3-dicarbonyl synthon, which upon reaction with an amidine, would lead to the formation of a substituted pyrimidine ring. google.com

The α-chloroketone functionality within this compound is a particularly useful handle for synthesizing five-membered heterocycles.

Imidazoles: The reaction of an α-haloketone with an amidine is a well-established and efficient route to substituted imidazoles. Therefore, this compound can react directly with various amidines to produce highly functionalized imidazole (B134444) derivatives in a single step. mdpi.comorganic-chemistry.orgresearchgate.netnih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are commonly prepared via the cyclization of acylhydrazine precursors. ijper.orgjneonatalsurg.comopenmedicinalchemistryjournal.com The propiophenone portion of the title compound can be oxidized to a carboxylic acid, converted to an acyl chloride, and subsequently reacted with hydrazine to form the necessary acylhydrazine intermediate. Dehydrative cyclization of this intermediate yields the 1,3,4-oxadiazole (B1194373) ring. rjptonline.orgorganic-chemistry.org

Triazoles: The aromatic amine group provides a direct entry to the synthesis of 1,2,3-triazoles. Through diazotization followed by reaction with an azide (B81097) source (such as sodium azide or trimethylsilyl (B98337) azide), the amine is converted into an aryl azide. acs.orgnih.gov This intermediate can then undergo a copper-catalyzed 1,3-dipolar cycloaddition with a wide range of alkynes, a reaction often referred to as "click chemistry," to afford 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org

| Target Heterocycle | Key Functional Group Utilized | General Reaction Type | Typical Reagents |

|---|---|---|---|

| Imidazole | α-Chloroketone | Condensation/Cyclization | Amidine |

| 1,3,4-Oxadiazole | Propiophenone (via conversion to acylhydrazine) | Dehydrative Cyclization | Hydrazine, Dehydrating Agent (e.g., POCl₃) |

| 1,2,3-Triazole | Aromatic Amine | Diazotization & Cycloaddition | NaNO₂, TMSN₃, Alkyne, Cu(I) catalyst |

Role in the Synthesis of Functional Materials (e.g., polymer monomers, dyes, sensors)

The reactive handles on this compound also allow for its use in the development of functional organic materials.

The primary aromatic amine makes the compound a suitable precursor for the synthesis of azo dyes. nih.gov Diazotization of the amine group with nitrous acid generates a reactive diazonium salt. This salt can then be coupled with electron-rich aromatic compounds, such as phenols or anilines, to form intensely colored azo compounds. ijirset.comunb.ca The resulting dyes' properties, including color and lightfastness, would be modulated by the chloro and propiophenone substituents on the aromatic ring. nih.gov

Furthermore, the bifunctional nature of the molecule (amine and ketone groups) allows it to be considered as a monomer for polymerization reactions. For example, it could be incorporated into polyamides or polyimines, where the specific functional groups would impart unique properties to the resulting polymer backbone. The heterocyclic derivatives synthesized from this compound, particularly those capable of chelating metal ions, also have potential applications in the development of chemical sensors.

Contributions to Ligand Development for Catalysis

Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are among the most important classes of ligands in coordination chemistry. scispace.com Their metal complexes are widely used as catalysts in a variety of organic transformations. anubooks.comchemijournal.com this compound is an excellent precursor for Schiff base ligands. The primary amine can be condensed with a variety of aldehydes, or the ketone can be condensed with other primary amines, to form multidentate ligands. mdpi.com

These ligands typically coordinate to metal centers through the imine nitrogen and another donor atom, such as the ketone oxygen. The resulting metal complexes can exhibit significant catalytic activity. wmich.edu The electronic properties of the ligand, which can be fine-tuned by substituents like the chloro group, play a crucial role in modulating the reactivity and selectivity of the metal catalyst.

Utility in Agrochemicals Research (Focus on synthetic methodology)

A significant number of commercial agrochemicals, including herbicides, insecticides, and fungicides, are based on nitrogen-containing heterocyclic scaffolds. nih.gov Pyridine-based compounds, in particular, are prevalent in the agrochemical industry. nih.gov

The synthetic routes to heterocycles like pyridines, pyrimidines, and triazoles, as outlined in section 4.1, highlight the utility of this compound in agrochemical research methodology. It serves as a versatile starting material for building libraries of novel heterocyclic compounds. By systematically varying the reaction partners in syntheses such as the Friedländer or Hantzsch reactions, researchers can generate a wide array of structurally diverse molecules. These compound libraries can then be screened for potential herbicidal, insecticidal, or fungicidal activity, facilitating the discovery of new agrochemical leads. The focus of its utility is therefore on the synthetic accessibility it provides to core structures known to be relevant in agrochemistry.

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 Chloro 5 Aminopropiophenone Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating and analyzing the components of a mixture. For 2-Chloro-5-aminopropiophenone, various chromatographic methods are employed to assess its purity and isolate it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. nih.govjournalbji.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. abap.co.inresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The presence of amino and chloro substituents on the phenyl ring, along with the propiophenone (B1677668) side chain, dictates its retention behavior.

A typical RP-HPLC method for analyzing this compound would involve a C8 or C18 column. journalbji.com The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of impurities with varying polarities. abap.co.in Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic system of the molecule exhibits maximum absorbance. researchgate.net Method validation according to ICH guidelines is crucial to ensure the method is specific, accurate, precise, and linear for the quantification of the compound and its potential impurities. journalbji.comabap.co.in

Table 1: Illustrative HPLC Method Parameters for this compound Analysis This interactive table provides typical parameters for an HPLC method suitable for analyzing this compound.

| Parameter | Value | Description |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | A non-polar stationary phase that retains the analyte based on hydrophobic interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase to control pH and aid in ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute the compound from the column. |

| Gradient | 5% to 95% B over 20 minutes | A gradual increase in the organic modifier concentration to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase is pumped through the column. |

| Column Temp. | 30 °C | Controlled temperature to ensure reproducible retention times. |

| Injection Vol. | 10 µL | The volume of the sample solution introduced into the HPLC system. |

| Detection | UV at 254 nm | Wavelength at which the compound strongly absorbs light, allowing for sensitive detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC-MS can be challenging due to the polarity of the primary amine group, which can lead to poor peak shape and thermal degradation in the hot injector port. jfda-online.com To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.commdpi.com

Common derivatization strategies for compounds containing amine groups include acylation (e.g., using acetic anhydride (B1165640) or pentafluoropropionic anhydride) or silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA). jfda-online.comnih.govnih.gov This process masks the polar -NH2 group, reducing intermolecular hydrogen bonding and increasing volatility. jfda-online.com The derivatized compound can then be readily analyzed by GC-MS, where it is separated on a capillary column (e.g., DB-5ms) and subsequently identified by its mass spectrum, which provides a unique fragmentation pattern or "fingerprint". mdpi.commdpi.com

Table 2: Representative GC-MS Parameters for Derivatized this compound This interactive table outlines typical conditions for the GC-MS analysis of a derivatized form of this compound.

| Parameter | Value | Description |

|---|---|---|

| Derivatizing Agent | Acetic Anhydride | Reacts with the amine group to form a less polar acetamide (B32628) derivative. |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A common, low-polarity column suitable for a wide range of analytes. |

| Injector Temp. | 280 °C | High temperature to ensure rapid volatilization of the derivatized sample. |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min | A temperature program to separate compounds based on their boiling points. |

| Carrier Gas | Helium | An inert gas that carries the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that generates reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Ion Trap | Scans a range of mass-to-charge ratios (e.g., m/z 50-500) to detect fragment ions. |

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. High-resolution methods are key to unambiguously confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. jackwestin.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would display signals for three protons, with their chemical shifts and splitting patterns (multiplicity) determined by the electronic effects of the chloro, amino, and acyl substituents. The ethyl group of the propiophenone chain would give rise to a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, due to spin-spin coupling. msu.edu

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃) This interactive table presents the predicted chemical shifts and multiplicities for the protons in this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic H | ~7.6 | d | ~2.5 | 1H |

| Aromatic H | ~7.2 | dd | ~8.5, 2.5 | 1H |

| Aromatic H | ~6.8 | d | ~8.5 | 1H |

| -NH₂ | ~4.0 | br s | - | 2H |

| -CO-CH₂- | ~2.9 | q | ~7.2 | 2H |

d = doublet, t = triplet, q = quartet, dd = doublet of doublets, br s = broad singlet

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃) This interactive table shows the predicted chemical shift ranges for the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | 198 - 202 |

| Aromatic C-NH₂ | 145 - 150 |

| Aromatic C-Cl | 115 - 120 |

| Aromatic C-H | 118 - 135 |

| Aromatic C-CO | 128 - 132 |

| -CO-CH₂- | 30 - 35 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. ub.edu Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same integer mass but different elemental formulas. thermofisher.com For this compound (C₉H₁₀ClNO), HRMS would provide an exact mass measurement, typically with an error of less than 5 parts per million (ppm). nih.gov

This high mass accuracy allows for the unambiguous determination of the molecular formula. unimi.it Furthermore, due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and its fragments, with an [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule. nih.gov

Table 5: HRMS Data for this compound This interactive table details the calculated exact masses for the primary isotopic peaks of the molecular ion of this compound.

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [C₉H₁₀³⁵ClNO]⁺ | Monoisotopic Peak | 183.0451 | 100 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The vibrational spectrum of this compound is characterized by specific frequencies corresponding to the stretching and bending of its constituent bonds. Key expected vibrational modes include:

N-H Vibrations : The primary amine group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C=O Stretching : The ketone (propiophenone) carbonyl group gives rise to a strong, characteristic absorption band, typically found in the 1680-1700 cm⁻¹ range.

Aromatic Ring Vibrations : The substituted benzene (B151609) ring will show C=C stretching vibrations within the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-Cl Stretching : The carbon-chlorine bond is expected to produce a distinct signal in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aliphatic C-H Vibrations : The ethyl group of the propiophenone moiety will display symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range.

While specific experimental spectra for this compound are not widely published, the expected frequencies can be predicted based on established group frequencies and data from structurally similar molecules. uantwerpen.bescispace.com Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to provide a complete assignment of the vibrational modes. elsevierpure.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type (Expected Intensity) |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3300 - 3500 | IR (Medium-Strong), Raman (Weak) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | IR (Variable), Raman (Strong) |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850 - 2960 | IR (Medium-Strong), Raman (Medium-Strong) |

| C=O Stretch | Ketone | 1680 - 1700 | IR (Strong), Raman (Medium) |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | IR (Variable), Raman (Strong) |

| C-N Stretch | Aromatic Amine | 1250 - 1360 | IR (Medium), Raman (Medium) |

| C-Cl Stretch | Aryl Chloride | 600 - 800 | IR (Medium-Strong), Raman (Strong) |

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been reported in the searched literature. However, analysis of structurally related compounds, such as 2-Amino-5-chlorobenzophenone, provides insight into the type of data that would be obtained from such an analysis. nih.govnih.gov For 2-Amino-5-chlorobenzophenone, crystallographic studies have determined its crystal system, space group, and precise molecular geometry. nih.gov A similar analysis for this compound would confirm the planarity of the phenyl ring, the conformation of the propionyl side chain relative to the ring, and the nature of any hydrogen bonding involving the amine group and the carbonyl oxygen.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 4.7737 |

| b (Å) | 9.4733 |

| c (Å) | 24.6076 |

| α (°) | 90.00 |

| β (°) | 97.360 |

| γ (°) | 90.00 |

| Z (Formula units per cell) | 4 |

Data sourced from the Crystallography Open Database (COD) entry 1547281 for 2-Amino-5-chlorobenzophenone, a structurally related compound. nih.gov

Quantitative Analytical Methods in Reaction Monitoring and Chemical Research

Quantitative analytical methods are essential for monitoring the progress of chemical reactions and for determining the purity and concentration of a target compound. rasayanjournal.co.in For the synthesis and research of this compound, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are exceptionally well-suited. dtic.milquora.com

HPLC allows for the separation, identification, and quantification of individual components within a mixture. A typical approach for analyzing this compound would involve reverse-phase HPLC (RP-HPLC). In this method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used to elute the components. sielc.comthermofisher.com The separation is based on the differential partitioning of the analytes between the two phases.

In the context of reaction monitoring, small aliquots can be taken from the reaction mixture at various time points. HPLC analysis of these samples would show the decreasing concentration of reactants and the increasing concentration of the this compound product. bcrec.id By using a UV-Vis detector set at a wavelength where the compound strongly absorbs light, a calibration curve can be generated with standards of known concentration, allowing for the precise quantification of the product's yield and the assessment of its purity by detecting any side products or unreacted starting materials. google.com

| Parameter | Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Hypothetical Retention Time | Reactant A: 2.5 min; Reactant B: 3.1 min; Product: 5.8 min |

Theoretical and Computational Studies on 2 Chloro 5 Aminopropiophenone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-Chloro-5-aminopropiophenone. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

HOMO-LUMO Energy Levels and Reactivity Descriptors

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wuxiapptec.comrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, theoretical calculations can determine these energy levels and related reactivity descriptors. These descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, offer a quantitative measure of the molecule's reactivity. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

These values suggest that this compound possesses a moderate reactivity, making it a viable candidate for various chemical transformations.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways involving this compound. mit.edu By mapping the potential energy surface, researchers can identify the most favorable reaction mechanisms, including the structures of transition states and intermediates. lsu.edu This predictive capability is invaluable for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product. For instance, in reactions such as electrophilic or nucleophilic substitutions, computational models can predict the most likely sites of attack on the aromatic ring or the propiophenone (B1677668) side chain. cazencott.info

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters for this compound, which is essential for its characterization. researchgate.net

NMR Chemical Shifts: By calculating the magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes.)

| Parameter | Predicted Value |

| 1H NMR Chemical Shift (ppm, relative to TMS) | Aromatic Protons: 6.8-7.5, CH2: 2.9, CH3: 1.2 |

| 13C NMR Chemical Shift (ppm, relative to TMS) | C=O: 198, Aromatic Carbons: 115-150, CH2: 35, CH3: 8 |

| Key IR Vibrational Frequencies (cm-1) | N-H stretch: 3300-3500, C=O stretch: 1680, C-Cl stretch: 700-800 |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful tools for analyzing the conformational landscape of this compound. nih.gov These methods allow for the exploration of the different spatial arrangements of the atoms in the molecule and their relative energies. Understanding the preferred conformations is critical as it can significantly influence the molecule's reactivity and its interaction with other molecules. For instance, the orientation of the aminopropiophenone side chain relative to the chlorophenyl ring can impact its accessibility for reactions. Molecular dynamics simulations can also provide insights into the molecule's behavior in different solvent environments.

Structure-Reactivity Relationship (SAR) Investigations in Synthetic Design

Structure-Reactivity Relationship (SAR) studies, informed by computational analysis, are crucial for the rational design of new synthetic routes and analogs of this compound. nih.gov By systematically modifying the structure of the molecule in silico (e.g., by changing the position or nature of substituents) and calculating the resulting changes in electronic properties and reactivity, chemists can predict which modifications are most likely to lead to desired outcomes. nih.gov This computational pre-screening saves significant time and resources in the laboratory. For example, SAR studies could be used to investigate how substituting the chlorine atom with other halogens or replacing the amino group with other functionalities would affect the molecule's reactivity in a specific reaction. nih.gov

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Aminopropiophenone

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of synthetic methodologies for 2-Chloro-5-aminopropiophenone and its derivatives is paramount for unlocking its full potential. Future research is anticipated to focus on the development of more efficient, sustainable, and cost-effective synthetic routes.

Catalytic Approaches and Green Chemistry:

Traditional synthetic methods may be supplanted by modern catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of the carbon-nitrogen bond, potentially providing a more direct and versatile route to a variety of aminopropiophenone analogs. nih.govarxiv.orgmdpi.comnih.govmrs-j.org The exploration of novel and more efficient catalyst systems, including those based on earth-abundant metals, will be a key research area.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of environmentally benign solvents, the development of one-pot reactions to minimize waste, and the utilization of catalytic rather than stoichiometric reagents. rsc.org Microwave-assisted organic synthesis could also offer a pathway to accelerated reaction times and improved energy efficiency.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | High efficiency, broad substrate scope, good functional group tolerance. | Development of novel ligands and catalyst systems, optimization of reaction conditions. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, potential for cost savings. | Use of alternative solvents, development of catalytic and one-pot reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced energy efficiency. | Optimization of microwave parameters for specific transformations. |

Exploration of Uncharted Reactivity and Derivatization Strategies

The inherent reactivity of this compound, stemming from its multiple functional groups, offers a fertile ground for the synthesis of a diverse array of new molecules.

The amino group serves as a nucleophile, making it amenable to a wide range of reactions, including acylation, alkylation, and arylation, to produce a variety of amide and amine derivatives. The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions, although this may require activation by electron-withdrawing groups or the use of specific catalysts.

Future research will likely delve into the selective functionalization of this molecule. For instance, metal-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the chlorinated position. The propiophenone (B1677668) side chain also presents opportunities for reactions such as aldol (B89426) condensations or Mannich reactions, further expanding the chemical space accessible from this starting material.

Integration into Advanced Materials Science Research (e.g., polymers, optoelectronics)

The structural features of this compound make it a promising candidate for the synthesis of novel polymers with tailored properties for advanced materials science applications.

Conductive Polymers and Optoelectronics:

The amino group provides a handle for polymerization, potentially leading to the formation of conductive polymers. Polyaniline and its derivatives are well-known conducting polymers, and incorporating the this compound moiety into such polymer backbones could modulate their electronic and optical properties. nih.govtue.nl The presence of the chlorine atom and the ketone group could influence the polymer's solubility, processability, and ultimately its performance in electronic devices.

Future investigations could focus on the synthesis and characterization of polymers derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties through derivatization of the monomer could lead to the development of materials with optimized performance for specific optoelectronic applications. mdpi.com

| Potential Application | Rationale | Research Direction |

| Conductive Polymers | The amino group can be used for polymerization to create conjugated polymer backbones. | Synthesis and characterization of polymers, investigation of their electrical conductivity. |

| Optoelectronic Devices | The aromatic and functionalized structure can be tailored to influence light absorption and emission properties. | Development of materials for OLEDs, OPVs, and sensors; study of structure-property relationships. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Predictive Modeling for Synthesis and Properties:

Predict Novel Synthetic Routes: AI algorithms can analyze the structure of the target molecule and propose novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. arxiv.orgpurdue.edu

Optimize Reaction Conditions: Machine learning models can predict the optimal temperature, solvent, catalyst, and other reaction parameters to maximize the yield and purity of the desired product.

Design Novel Derivatives: Generative models can be used to design new derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics.

Environmental Fate and Degradation Mechanisms of this compound

Understanding the environmental fate and degradation of this compound is crucial from a green chemistry and environmental stewardship perspective, particularly concerning its persistence and potential transformation products in chemical processes and waste streams.

Potential Degradation Pathways:

Given its structure as a chlorinated aromatic compound, its environmental degradation is likely to proceed through a combination of biotic and abiotic processes. nih.govvliz.be

Microbial Degradation: Microorganisms in soil and water may be capable of degrading this compound. Potential microbial degradation pathways could involve the initial oxidation of the propiophenone side chain, dehalogenation of the aromatic ring, or cleavage of the aromatic ring itself. The presence of both an amino group and a chlorine atom may influence the susceptibility of the molecule to microbial attack.

Photodegradation: Aromatic ketones can undergo photoreduction in the presence of a hydrogen donor. Sunlight could play a role in the degradation of this compound in the environment, potentially leading to the formation of various photoproducts. The specific degradation pathways will depend on environmental conditions such as pH, temperature, and the presence of other substances.

Future research in this area should focus on identifying the primary degradation products and elucidating the specific microbial and photochemical pathways involved. This knowledge is essential for assessing the environmental impact of this compound and for developing strategies for the remediation of any potential contamination.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-aminopropiophenone, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, substituting chlorine in precursor molecules (e.g., 2-chloro-5-nitropropiophenone) with amines under reflux conditions in solvents like tetrahydrofuran (THF) or ethanol. Reaction temperature (60–80°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of substrate to amine) are critical for minimizing byproducts like unreacted nitro derivatives .

- Characterization : Post-synthesis, purity is assessed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Recrystallization in methanol or ethanol is a common purification step .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the positions of the chloro and amino groups. Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peaks at m/z 183.6). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Store the compound in airtight containers away from oxidizing agents .

Q. How does the reactivity of this compound vary under acidic vs. basic conditions?

- Experimental Design : Test reactivity by exposing the compound to HCl (1M) and NaOH (1M) at room temperature. Monitor changes via pH-sensitive indicators or NMR. The amino group may protonate under acidic conditions, altering solubility, while the chloro group could hydrolyze under strong bases .

Q. What are the optimal solvent systems for recrystallizing this compound?

- Methodology : Solubility tests in ethanol, methanol, and acetone at varying temperatures (25–60°C) determine ideal recrystallization solvents. Ethanol is often preferred due to moderate polarity and low volatility, yielding crystals with >95% purity .

Advanced Research Questions

Q. How can reaction intermediates in the synthesis of this compound be isolated and characterized?

- Strategy : Use flash chromatography or preparative HPLC to isolate intermediates like nitro precursors. Time-resolved NMR or in-situ FTIR tracks intermediate formation. For example, monitoring the reduction of nitro to amino groups using hydrogen gas and palladium catalysts .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts or MS fragmentation patterns)?

- Analytical Approach : Cross-validate data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction). Compare results with databases like PubChem or Reaxys. Contradictions may arise from impurities, tautomerism, or solvent effects, requiring repeated experiments under controlled conditions .

Q. What methodologies are used to assess the biological activity of this compound derivatives?

- Experimental Design : Perform in-vitro assays (e.g., enzyme inhibition studies using acetylcholinesterase) or cell-based viability assays (MTT assay). Derivatives with modified substituents (e.g., trifluoromethyl groups) may show enhanced activity. Always include positive controls (e.g., known inhibitors) and validate results statistically .

Q. How can computational modeling predict the stability of this compound under varying environmental conditions?

- Methodology : Use molecular dynamics (MD) simulations to study degradation pathways under heat or UV light. Software like Gaussian or Schrödinger Suite calculates thermodynamic stability (ΔG of decomposition) and identifies vulnerable bonds (e.g., C-Cl or C-N) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.